Methyl 5-methoxy-2-nitrobenzoate
Overview
Description
“Methyl 5-methoxy-2-nitrobenzoate” is a substituted 2-nitrobenzoic acid . It appears as white to pale cream to pale yellow crystals or powder .
Synthesis Analysis
The synthesis of “Methyl 5-methoxy-2-nitrobenzoate” involves several steps. One efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid has been reported . Another synthesis involves the alkylation of starting material, followed by nitration, reduction, cyclization, chlorination, and two successive amination reactions .Molecular Structure Analysis
The molecular formula of “Methyl 5-methoxy-2-nitrobenzoate” is C9H9NO5 . The InChI code is 1S/C9H9NO5/c1-14-6-3-4-8 (10 (12)13)7 (5-6)9 (11)15-2/h3-5H,1-2H3 .Chemical Reactions Analysis
The nitration of methyl benzoate is an example of electrophilic substitution . The carbonyl group withdraws electron density from the ring deactivating it towards electrophilic substitution .Physical And Chemical Properties Analysis
“Methyl 5-methoxy-2-nitrobenzoate” has a melting point of 58-59 °C . It is a solid at room temperature .Scientific Research Applications
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Chemical Synthesis Studies
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Preparation of Methyl-N-(5-methyl-2-nitrophenyl) Carbamate
- Field : Organic Chemistry
- Application : 5-Methyl-2-nitrobenzoic acid is used in the preparation of methyl-N-(5-methyl-2-nitrophenyl) carbamate .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these studies are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
methyl 5-methoxy-2-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO5/c1-14-6-3-4-8(10(12)13)7(5-6)9(11)15-2/h3-5H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPJKEJWOPOJJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507944 | |
Record name | Methyl 5-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-methoxy-2-nitrobenzoate | |
CAS RN |
2327-45-9 | |
Record name | Methyl 5-methoxy-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60507944 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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